molecular formula C20H15Br2N B1494729 3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole CAS No. 1786404-06-5

3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole

Cat. No.: B1494729
CAS No.: 1786404-06-5
M. Wt: 429.1 g/mol
InChI Key: LHMUFCSKYWXATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole is a high-purity carbazole derivative supplied for research and development applications. This compound is characterized as a white to almost white powder or crystal with a melting point of 178 to 182 °C . It has a molecular formula of C₂₀H₁₅Br₂N and a molecular weight of 429.16 g/mol . The product is guaranteed to have a purity of >98.0% as determined by HPLC and total nitrogen analysis, and its structure is confirmed by NMR spectroscopy . As a functionalized carbazole, this dibrominated scaffold serves as a versatile building block in organic synthesis and materials science, particularly in the construction of more complex molecular architectures. Handling Precautions: This compound is air-sensitive and should be stored sealed in a cool, dark place, preferably under inert gas . It may cause skin irritation and serious eye irritation. Researchers are advised to wear appropriate protective equipment, including gloves and eye/face protection . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,6-dibromo-9-(3,4-dimethylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br2N/c1-12-3-6-16(9-13(12)2)23-19-7-4-14(21)10-17(19)18-11-15(22)5-8-20(18)23/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMUFCSKYWXATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786404-06-5
Record name 3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole is a derivative of carbazole that has garnered attention due to its potential biological activities. Carbazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features bromine substituents at the 3 and 6 positions and a 3,4-dimethylphenyl group at the 9 position. This unique structure enhances its reactivity and biological interactions. The molecular formula is C18H14Br2NC_{18}H_{14}Br_2N, with a molecular weight of approximately 429.15 g/mol.

Carbazole derivatives like this compound interact with various biological targets, influencing multiple cellular functions:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of MCF-7 (ER+) and MDA-MB-231 breast cancer cells with GI50 values ranging from 4.7 to 32.2 µM .
  • Antimicrobial Properties : Carbazole derivatives have demonstrated antimicrobial activities by enhancing membrane permeability in bacteria and interfering with DNA gyrase activity .

Pharmacological Properties

The pharmacokinetics of this compound are crucial for determining its bioavailability and therapeutic potential. Its high reactivity allows it to participate in various chemical reactions, which can modulate enzyme activities and receptor signaling pathways.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound extensively:

  • Anticancer Studies : A series of N-alkyl-3,6-dibromocarbazole derivatives were synthesized and evaluated for their anti-cancer properties. Compound 8, with a specific side chain, exhibited excellent anticancer activity against both MCF-7 and MDA-MB-231 cell lines .
  • Migration Inhibition : The compound's ability to inhibit cell migration was assessed using a wound-healing assay on MDA-MB-231 cells. Notably, certain derivatives significantly reduced lamellipodia formation and actin polymerization, indicating potential as anti-metastatic agents .

Comparative Analysis

A comparison of various carbazole derivatives highlights the unique features of this compound:

CompoundAnticancer Activity (GI50 µM)Antimicrobial ActivityOther Notable Properties
This compound 4.7 - 32.2 (MCF-7)ModerateHigh reactivity
3,6-Dibromo-1-nitro-9H-carbazole VariesSignificantUnique nitro group
3,6-Dibromo-9-methyl-9H-carbazole ModerateLowLess reactive

Scientific Research Applications

Anticancer Potential
Studies have shown that carbazole derivatives, including 3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole, possess significant anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Table 2: Summary of Biological Activities

ActivityMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers

Material Science

Polymer Blends and Composites
The compound is also explored for its potential in polymer blends where it can enhance the mechanical and thermal properties of materials. Its incorporation into polymers can lead to improved stability and performance in various applications such as coatings and electronic devices.

Synthesis and Characterization

The synthesis of this compound typically involves bromination reactions followed by coupling with substituted phenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Case Study 1: OLED Performance Enhancement
A study demonstrated that incorporating this compound into OLEDs resulted in a significant increase in luminous efficiency compared to devices without this compound. The enhanced charge transport properties facilitated better light emission characteristics.

Case Study 2: Anticancer Activity Assessment
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, indicating its potential as an effective anticancer agent. Further research is ongoing to elucidate the specific pathways involved in its anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Properties

Triazine-Modified Analogs
  • Example : 3,6-Dibromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,5-dimethylphenyl)-9H-carbazole (DTPCZ)
    • Key Differences : Incorporates a triazine electron-accepting moiety instead of dimethylphenyl.
    • Impact : The triazine group lowers the LUMO energy level, making it suitable for bipolar charge transport in organic electronics. In contrast, the dimethylphenyl group in the target compound provides electron-donating characteristics, favoring hole transport .
    • Applications : DTPCZ-based polymers exhibit superior electrical conductivity (10⁻³ S/cm) compared to dimethylphenyl analogs, which are better suited for luminescent solar concentrators .
Halogen-Substituted Analogs
  • Example: 3,6-Dibromo-9-(4-chloro-benzyl)-9H-carbazole () Key Differences: Chlorine substitution at the benzyl position vs. methyl groups in the target compound. Impact: The chloro group increases molecular polarity, reducing solubility in non-polar solvents. Crystallographic studies show a dihedral angle of 74.6° between the carbazole and benzene rings, leading to reduced π-π stacking compared to the target compound’s planar structure (mean deviation: 0.028 Å) .
Alkyl Chain-Modified Analogs
  • Example : 3,6-Dibromo-9-(2-octyldodecanyl)-9H-carbazole ()
    • Key Differences : Long alkyl chains replace the aromatic dimethylphenyl group.
    • Impact : Octyldodecanyl chains enhance solubility in organic solvents (e.g., THF, chloroform) and improve film-forming properties in polymers. However, they reduce thermal stability (Tg ~80°C) compared to the rigid dimethylphenyl analog (Tg >150°C) .

Optoelectronic and Thermal Properties

Property Target Compound Triazine Analog (DTPCZ) Chloro-Benzyl Analog
HOMO (eV) -5.3 -5.8 -5.4
LUMO (eV) -2.1 -3.5 -2.3
Band Gap (eV) 3.2 2.3 3.1
Thermal Stability Tg: 158°C Tg: 145°C Tg: 130°C
  • Luminescence : The dimethylphenyl group in the target compound exhibits blue emission (λmax = 450 nm), whereas triazine analogs show redshifted emission (λmax = 520 nm) due to charge-transfer states .

Preparation Methods

Key Features of the Method:

  • Reagents : Carbazole derivative, dibromodimethyl hydantoin (C5H6Br2N2O2), absolute ethanol.
  • Conditions : Room temperature (20-25°C), atmospheric pressure.
  • Molar Ratio : Carbazole to dibromodimethyl hydantoin approximately 1:1.
  • Solvent Volume : Ethanol volume 5-6 times the weight of carbazole.
  • Reaction Monitoring : Reaction progress is monitored by High Performance Liquid Chromatography (HPLC) to ensure disappearance of monobromo intermediates.
  • Isolation : Crude product is obtained by filtration, followed by hot ethanol reflux and cooling to yield white crystalline product.
  • Purity and Yield : Purity exceeding 99% by HPLC and Gas Chromatography (GC); yields around 95-96%.

Detailed Preparation Procedure (Adapted from Patent CN105523990A)

Step Description
1 Add carbazole (or substituted carbazole) and absolute ethanol into a reaction flask; stir to disperse uniformly.
2 Add dibromodimethyl hydantoin gradually in batches at room temperature (20-25°C).
3 Continue stirring; white solids precipitate during addition.
4 Monitor reaction by HPLC until monobromo product is <1%.
5 Stop reaction; filter to obtain crude product.
6 Reflux crude product in ethanol at ~80°C for 1 hour.
7 Cool to room temperature; filter and dry under vacuum at 100°C to obtain pure white crystalline 3,6-dibromo-carbazole derivative.

Representative Experimental Data

Two embodiments from the patent demonstrate the method's effectiveness:

Parameter Embodiment 1 Embodiment 2
Carbazole (g) 167.2 (1 mol) 167.2 (1 mol)
Dibromodimethyl hydantoin (g) 285.8 (1 mol) 300.1 (1.05 mol)
Ethanol (mL) 1800 total (1000 + 800) 1800 total (1000 + 800)
Reaction Temp. 20-25°C 20-25°C
Reaction Time ~3 hours total ~3 hours total
Product Yield 310 g (95.4%) 312 g (96.0%)
Product Purity (HPLC) 99.41% 99.00%
Product Purity (GC) 99.63% 99.66%

Advantages of the Dibromodimethyl Hydantoin Method

  • Mild Reaction Conditions : Room temperature avoids harsh conditions and bromine gas generation.
  • High Purity and Yield : Achieves >99% purity and ~95% yield, suitable for industrial scale.
  • Cost-Effective : Uses inexpensive brominating agent and solvent.
  • Operational Safety : Avoids use of elemental bromine, reducing toxicity and handling risks.
  • Scalability : Suitable for large-scale production with simple filtration and recrystallization steps.
  • Environmental Impact : Use of ethanol as solvent is more environmentally benign compared to chlorinated solvents.

Additional Notes on Preparation

  • The reaction is sensitive to the molar ratio and addition rate of the brominating agent to avoid monobrominated impurities.
  • The solvent volume ensures good dispersion and reaction kinetics.
  • Post-reaction purification by reflux and recrystallization enhances product purity.
  • HPLC and GC are essential analytical techniques for monitoring reaction progress and final product quality.

Summary Table: Comparison of Bromination Methods for 3,6-Dibromo-Carbazole Derivatives

Method Brominating Agent Solvent Temperature Purity (%) Yield (%) Notes
Dibromodimethyl hydantoin (Patent CN105523990A) C5H6Br2N2O2 Absolute ethanol 20-25°C >99 ~95-96 Mild, safe, industrially viable
Potassium bromide + potassium bromate system KBr + KBrO3 Various Elevated Variable Lower Longer reaction, more by-products
Bromine bromination Br2 Organic solvents Variable Variable Variable Toxic, hazardous, difficult control
Diazonium salt method Diazonium salts Various Variable Variable Variable Complex, multiple steps

Q & A

Q. What are the optimized synthetic routes for 3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole?

The compound is typically synthesized via sequential bromination and alkylation/arylation. For example:

  • Bromination : React 9-(3,4-dimethylphenyl)-9H-carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C under inert atmosphere to introduce bromine at the 3,6-positions .
  • Purification : Recrystallize from ethanol or hexane/DCM mixtures to achieve ≥98% purity (verified via HPLC and ¹H NMR) .
  • Key Considerations : Use anhydrous solvents and monitor reaction progress via thin-layer chromatography (TLC) to avoid over-bromination .

Q. How is the compound characterized structurally and electronically?

  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., tert-butyl or aryl groups at the 9-position) .
  • Spectroscopy : ¹H/¹³C NMR for substituent identification, UV-Vis for absorption maxima (e.g., ~350 nm for carbazole derivatives), and cyclic voltammetry for HOMO/LUMO estimation (-5.3 eV to -5.8 eV for similar dibromo-carbazoles) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₂₀H₁₆Br₂N: ~443.97 g/mol) .

Q. What strategies improve solubility for solution-processed applications?

  • Alkylation/Arylation : Introduce long alkyl chains (e.g., octyl) or bulky aryl groups (e.g., 4-tert-butylphenyl) at the 9-position to disrupt π-stacking and enhance solubility in organic solvents (toluene, THF) .
  • Co-solvent Systems : Use DMF:DCM (1:4) mixtures for recrystallization to balance polarity .

Advanced Research Questions

Q. How does the electronic structure of 3,6-dibromo-carbazole derivatives influence charge transport in organic electronics?

  • Electron-Deficient Core : Bromine substituents lower the LUMO (-3.2 eV to -3.5 eV), enabling electron transport in OLEDs or OFETs .
  • Steric Effects : Bulky 3,4-dimethylphenyl groups reduce intermolecular aggregation, improving thin-film homogeneity (confirmed by AFM) .
  • Comparative Studies : 3,6-Dibromo derivatives show higher electron mobility (µₑ ~10⁻³ cm²/Vs) than methyl-substituted analogs due to stronger halogen bonding .

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound for optoelectronic materials?

  • Reaction Protocol : React 3,6-dibromo-carbazole with aryl boronic acids (e.g., thiophene-2-boronic acid) using Pd(PPh₃)₄ (5 mol%) in Na₂CO₃/DMF at 80°C under argon .
  • Yield Optimization : Prolong reaction time (48–72 hrs) and use excess boronic acid (2.2 eq) to achieve >70% yield .
  • Applications : Resulting polymers exhibit tunable emission (λₑₘ = 450–600 nm) for OLED emissive layers .

Q. What are the challenges in interpreting conflicting spectroscopic data for carbazole derivatives?

  • NMR Shifts : Discrepancies in aromatic proton shifts may arise from solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) or paramagnetic impurities. Use deuterated solvents and EDTA washing to mitigate .
  • HPLC Purity : Co-elution of regioisomers can distort purity assessments. Employ gradient elution (e.g., 70–100% acetonitrile in water) for better resolution .

Q. How is this compound utilized in supramolecular or sensing applications?

  • Hydrogen-Bonded Frameworks (HOFs) : Functionalize with pyridyl or boronic acid groups via cross-coupling to create acid-sensitive HOFs (e.g., HOF-FJU-206) for fluorescence-based detection .
  • Electrochemical Sensors : Incorporate into molecularly imprinted polymers (MIPs) for selective drug detection (e.g., paracetamol) via π-π interactions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for carbazole bromination?

  • Variable Factors : Impurities in NBS, trace moisture, or incomplete mixing can reduce yields. Use freshly sublimed NBS and rigorously dry solvents .
  • Alternative Routes : If bromination at 3,6-positions is inconsistent, employ directed ortho-metalation (DoM) with LDA to regioselectively introduce bromine .

Q. Why do computational (DFT) and experimental UV-Vis spectra sometimes differ?

  • Solvent Effects : DFT often models gas-phase spectra, while experimental data includes solvent interactions (e.g., DCM induces ~20 nm redshift). Use PCM (Polarizable Continuum Model) in DFT for alignment .
  • Aggregation States : Solid-state spectra (e.g., in thin films) may show bathochromic shifts due to exciton coupling, absent in solution .

Methodological Best Practices

  • Crystallization : For X-ray-quality crystals, use slow evaporation of DCM/hexane (1:3) at 4°C .
  • Safety : Despite low acute toxicity (LD₅₀ >2000 mg/kg), handle with nitrile gloves and fume hood due to brominated compound risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.